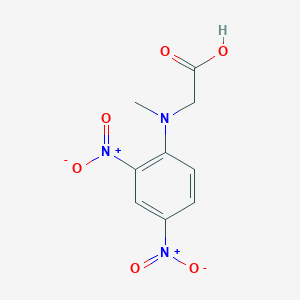
DNP-sarcosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:
- Dissolve sarcosine in an aqueous solution.
- Add 2,4-dinitrofluorobenzene to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products:
Reduction: The reduction of this compound can yield N-(2,4-diaminophenyl)-N-methylglycine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DNP-sarcosine has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: this compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a biomarker for certain diseases, such as prostate cancer.
Industry: It is used in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of DNP-sarcosine involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of glycine transporters, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. This modulation can influence various cellular pathways, including those related to oxidative stress and neuroinflammation.
Comparación Con Compuestos Similares
Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.
N-methylglycine: Another derivative of glycine with similar properties but different functional groups.
Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.
Propiedades
Número CAS |
3129-54-2 |
|---|---|
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
Clave InChI |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















